molecular formula C20H22N4O3 B7714605 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline

Cat. No. B7714605
M. Wt: 366.4 g/mol
InChI Key: LKDFIIYNRUHGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline, commonly known as INPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of INPO is not fully understood. However, studies have suggested that INPO exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. INPO's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane. The neuroprotective effects of INPO are thought to be mediated through its antioxidant properties.
Biochemical and Physiological Effects:
INPO has been shown to have minimal toxicity in vitro and in vivo studies. Moreover, studies have indicated that INPO does not induce genotoxicity, mutagenicity, or cytotoxicity. INPO has also been shown to have a low binding affinity to human serum albumin, indicating its potential for high bioavailability and distribution.

Advantages and Limitations for Lab Experiments

INPO's advantages in lab experiments include its high potency, low toxicity, and potential for high bioavailability and distribution. However, INPO's limitations include its limited solubility in water, which may affect its efficacy in some applications.

Future Directions

There are several future directions for INPO research, including its potential use as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Moreover, further studies are needed to explore the mechanism of action of INPO and its potential for drug development. Additionally, the development of INPO analogs with improved solubility and efficacy may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, INPO is a novel compound with promising potential in various scientific research areas. Its high potency, low toxicity, and potential for high bioavailability and distribution make it an attractive candidate for drug development. Further research is needed to explore its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of INPO involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with p-toluenesulfonyl chloride and triethylamine in dichloromethane followed by the reaction with N-ethyl-N-(4-hydroxyphenyl)propanamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethylformamide. The final product is obtained after purification through flash chromatography.

Scientific Research Applications

INPO has shown promising results in various scientific research areas, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that INPO has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. INPO has also demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, INPO has shown neuroprotective effects against oxidative stress-induced damage in neuronal cells.

properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFIIYNRUHGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

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